2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE
Overview
Description
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety fused with a thienoquinoline structure, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Various benzodioxole derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
2-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole moiety with a thienoquinoline structure sets it apart from other similar compounds, potentially offering unique advantages in scientific research and applications.
Properties
IUPAC Name |
(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(1,3-benzodioxol-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-16-12-7-10-3-1-2-4-13(10)21-19(12)25-18(16)17(22)11-5-6-14-15(8-11)24-9-23-14/h5-8H,1-4,9,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFSECYSWNAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC5=C(C=C4)OCO5)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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